3-Benzyl[1,1'-biphenyl]-2-ol
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Overview
Description
3-Benzyl[1,1’-biphenyl]-2-ol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyl group attached to one of the phenyl rings and a hydroxyl group at the second position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a benzyl halide in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods: In an industrial setting, the production of 3-Benzyl[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: 3-Benzyl[1,1’-biphenyl]-2-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating enzyme-substrate interactions .
Medicine: The compound’s structural features make it a candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties, although further research is needed to confirm these effects .
Industry: In the industrial sector, 3-Benzyl[1,1’-biphenyl]-2-ol can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Benzyl[1,1’-biphenyl]-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and benzyl groups, which can participate in various transformations. In biological systems, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or π-π stacking . These interactions can modulate the activity of the target molecules and lead to specific biological effects.
Comparison with Similar Compounds
Biphenyl: A simpler structure without the benzyl and hydroxyl groups.
Benzyl Alcohol: Contains a benzyl group with a hydroxyl group attached to the benzyl carbon.
2-Phenylphenol: A biphenyl derivative with a hydroxyl group at the second position.
Uniqueness: 3-Benzyl[1,1’-biphenyl]-2-ol is unique due to the combination of the biphenyl core, benzyl group, and hydroxyl groupThe presence of the benzyl group enhances the compound’s ability to undergo substitution reactions, while the hydroxyl group provides opportunities for oxidation and reduction reactions .
Properties
CAS No. |
94481-52-4 |
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Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI Key |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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